molecular formula C16H21N3O B7462088 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one

4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one

Cat. No. B7462088
M. Wt: 271.36 g/mol
InChI Key: CXWAJLJYSVPIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPMP is a phthalazinone derivative that has been synthesized through a unique method and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the inhibition of various enzymes and modulation of neurotransmitter activity. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one increases the levels of acetylcholine in the brain, which could be useful in the treatment of Alzheimer's disease. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.
Biochemical and Physiological Effects:
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one inhibits the activity of acetylcholinesterase and butyrylcholinesterase with high potency. In vivo studies have shown that 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one increases the levels of acetylcholine in the brain, which could be useful in the treatment of Alzheimer's disease. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one in lab experiments include its high potency, selectivity, and unique mechanism of action. However, the limitations of using 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one in lab experiments include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for research on 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one. One direction is to investigate the potential of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one as a treatment for Alzheimer's disease. Another direction is to study the effects of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one on cardiovascular diseases such as hypertension and atherosclerosis. A third direction is to investigate the potential of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one as a treatment for neurological disorders such as depression and anxiety. Finally, future research could focus on the development of new derivatives of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one with improved potency and selectivity.
In conclusion, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the reaction of 4-methylphthalazin-1-one with 4-methylpiperidine in the presence of a reducing agent. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to exhibit promising biochemical and physiological effects, and has potential applications in medicinal chemistry, pharmacology, and neuroscience. Future research could focus on the development of new derivatives of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one with improved potency and selectivity.

Synthesis Methods

The synthesis of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the reaction of 4-methylphthalazin-1-one with 4-methylpiperidine in the presence of a reducing agent. The reaction results in the formation of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one, which is then purified through recrystallization. The purity of the synthesized compound is confirmed through various spectroscopic techniques such as NMR, IR, and MS.

Scientific Research Applications

4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been studied for its ability to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In pharmacology, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been investigated for its potential to act as a vasodilator, which could be useful in the treatment of cardiovascular diseases. In neuroscience, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been studied for its ability to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

4-methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12-7-9-18(10-8-12)11-19-16(20)15-6-4-3-5-14(15)13(2)17-19/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWAJLJYSVPIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C(=O)C3=CC=CC=C3C(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one

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